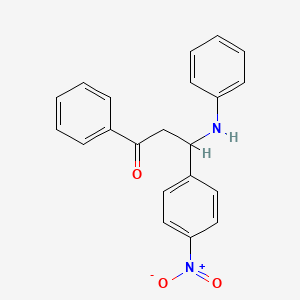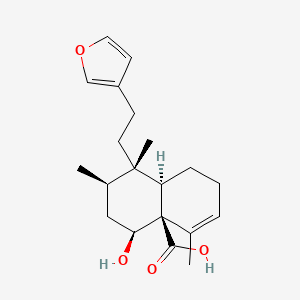
Kerlinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kerlinic acid is a neo-clerodane diterpenoid isolated from the plant Salvia keerlii, which belongs to the Labiatae family . This compound has garnered attention due to its unique structure and potential biological activities, including antifeedant, antitumor, antibacterial, and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kerlinic acid can be synthesized through various methods commonly used for carboxylic acids. One approach involves the oxidation of primary alcohols or aldehydes using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . Another method is the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid using acidic or basic conditions . Additionally, the carboxylation of Grignard reagents with carbon dioxide (CO₂) followed by protonation can yield carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from Salvia keerlii or chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Kerlinic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using halogens (e.g., chlorine, bromine).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its antifeedant properties, which can deter herbivores.
Medicine: Explored for its antitumor, antibacterial, and antifungal activities.
Industry: Potential use in developing natural pesticides and pharmaceuticals.
Mécanisme D'action
The mechanism by which kerlinic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The antibacterial and antifungal properties are likely due to the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
Kerlinic acid is structurally related to other neo-clerodane diterpenoids, such as melisodoric acid and annonene . These compounds share similar biological activities but differ in their specific molecular structures and stereochemistry. For example, this compound has a unique furan ring and hydroxyl group arrangement that distinguishes it from its analogs .
List of Similar Compounds
- Melisodoric acid
- Annonene
- This compound methyl ester
- 6-Hydroxyannonene
Conclusion
This compound is a fascinating compound with diverse chemical and biological properties
Propriétés
Numéro CAS |
112606-14-1 |
|---|---|
Formule moléculaire |
C20H28O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(4aS,5S,7R,8S,8aR)-8-[2-(furan-3-yl)ethyl]-5-hydroxy-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-13-5-4-6-16-19(3,9-7-15-8-10-24-12-15)14(2)11-17(21)20(13,16)18(22)23/h5,8,10,12,14,16-17,21H,4,6-7,9,11H2,1-3H3,(H,22,23)/t14-,16-,17+,19+,20-/m1/s1 |
Clé InChI |
QVNWBXBUWGPGRM-WGLCMCTQSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C)C(=O)O)O |
SMILES canonique |
CC1CC(C2(C(C1(C)CCC3=COC=C3)CCC=C2C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


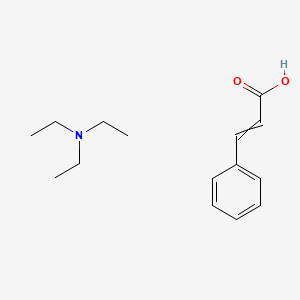

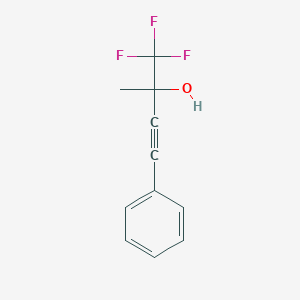
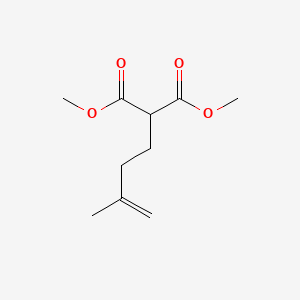
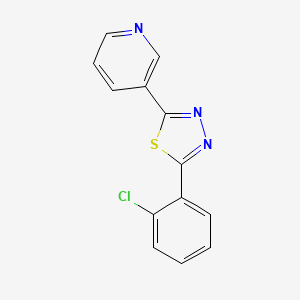
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)
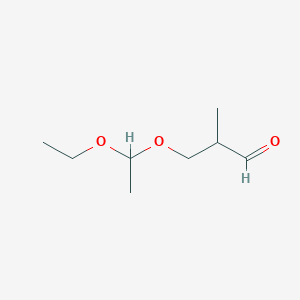
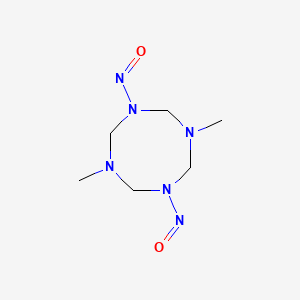

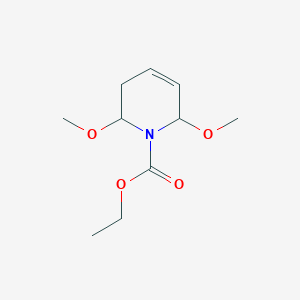
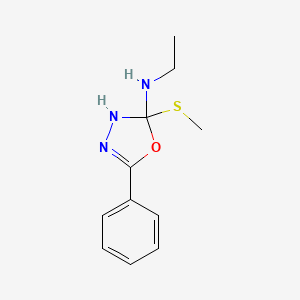
silane](/img/structure/B14308505.png)

